molecular formula C5H6N4O2S B14612441 2,6-diamino-3-nitro-1H-pyridine-4-thione CAS No. 60282-72-6

2,6-diamino-3-nitro-1H-pyridine-4-thione

Cat. No.: B14612441
CAS No.: 60282-72-6
M. Wt: 186.19 g/mol
InChI Key: UBSRMAHRWWDHIJ-UHFFFAOYSA-N
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Description

2,6-Diamino-3-nitro-1H-pyridine-4-thione is a heterocyclic compound with significant interest in various fields of chemistry and biology. This compound is characterized by the presence of amino groups at positions 2 and 6, a nitro group at position 3, and a thione group at position 4 on the pyridine ring. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diamino-3-nitro-1H-pyridine-4-thione typically involves multi-step reactions starting from pyridine derivativesThe thione group can be introduced via thiolation reactions using sulfur-containing reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-3-nitro-1H-pyridine-4-thione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Diamino-3-nitro-1H-pyridine-4-thione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-diamino-3-nitro-1H-pyridine-4-thione involves interactions with various molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The nitro group may undergo bioreduction, generating reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diamino-3-nitro-1H-pyridine-4-thione is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both amino and nitro groups allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry .

Properties

CAS No.

60282-72-6

Molecular Formula

C5H6N4O2S

Molecular Weight

186.19 g/mol

IUPAC Name

2,6-diamino-3-nitro-1H-pyridine-4-thione

InChI

InChI=1S/C5H6N4O2S/c6-3-1-2(12)4(9(10)11)5(7)8-3/h1H,(H5,6,7,8,12)

InChI Key

UBSRMAHRWWDHIJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=C(C1=S)[N+](=O)[O-])N)N

Origin of Product

United States

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